1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
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Overview
Description
1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic organic compound with the molecular formula C19H21N3O2 It is characterized by the presence of a benzyl group, a phenylpyrrolidinone moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves a multi-step process. One common method starts with the preparation of the pyrrolidinone core, followed by the introduction of the benzyl group and the urea linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: Its unique chemical properties make it useful in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Benzyl-3-phenylurea: Shares the benzyl and urea moieties but lacks the pyrrolidinone ring.
3-Phenylpyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the benzyl and urea groups.
N-Benzyl-N’-phenylurea: Similar in structure but with different functional group arrangements.
Uniqueness: 1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is unique due to the combination of its benzyl, phenylpyrrolidinone, and urea moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18-11-16(14-22(18)17-9-5-2-6-10-17)13-21-19(24)20-12-15-7-3-1-4-8-15/h1-10,16H,11-14H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPABWKUTVOJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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